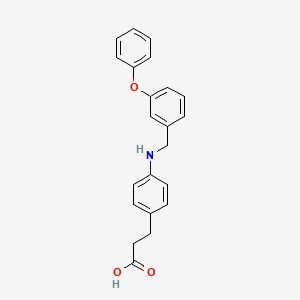
Fervenulin
描述
Fervenulin is a biologically active compound known for its broad range of activities, including antibacterial, antiparasitic, antifungal, and antitumor properties . It is a secondary metabolite produced by certain strains of the actinomycete, Streptomyces sp. This compound has garnered significant attention due to its potent nematicidal activity against plant-parasitic nematodes, particularly Meloidogyne incognita .
科学研究应用
Fervenulin has a wide array of scientific research applications:
作用机制
Target of Action
Fervenulin, also known as Planomycin, is a low molecular weight compound that exhibits a broad range of biological activities . It has been isolated from the actinomycete, Streptomyces sp. CMU-MH021 . The primary targets of this compound are the root-knot nematodes, specifically Meloidogyne incognita . These nematodes are microscopic obligate biotrophic pathogens that feed on plant roots and cause severe damage to a wide variety of crops .
Mode of Action
This compound interacts with its targets by inhibiting egg hatch and increasing juvenile mortality of the root-knot nematode Meloidogyne incognita . The nematicidal activity of this compound was assessed using the broth microdilution technique . The compound shows a killing effect on second-stage nematode juveniles of M. incognita up to 100% after incubation for 96 hours .
Biochemical Pathways
CMU-MH021 . The production of this compound is likely part of a larger biochemical pathway within the actinomycete that contributes to its survival and defense mechanisms.
Pharmacokinetics
It is known that this compound is a low molecular weight compound , which suggests that it may be readily absorbed and distributed within organisms
Result of Action
The primary result of this compound’s action is the inhibition of egg hatch and increased mortality of juvenile root-knot nematodes . At a concentration of 250 μg/ml, this compound shows a killing effect on second-stage nematode juveniles of M. incognita up to 100% after incubation for 96 hours .
Action Environment
The action of this compound is influenced by environmental factors, particularly the culture medium used for the actinomycete Streptomyces sp. CMU-MH021 . The maximal activity against M. incognita was obtained by using a modified basal (MB) medium . This suggests that the production and activity of this compound can be influenced by the nutrient composition of the environment.
生化分析
Biochemical Properties
Fervenulin interacts with various biomolecules in biochemical reactions. It has been found to inhibit egg hatching of the root-knot nematode M. incognita, and induces mortality in M. incognita second-stage juveniles
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting egg hatching and inducing mortality in nematodes
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: Fervenulin can be synthesized through the condensation of 6-amino-5-nitrosouracils and aldehyde hydrazones . Another method involves the transformation of toxoflavins into fervenulins via 1-demethyltoxoflavins . The alkylation of 1-demethyltoxoflavin with various alcohols in the presence of diethyl azodicarboxylate and triphenylphosphine yields the corresponding this compound homologs .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces sp. cultures under controlled conditions. The culture filtrates are then subjected to nematicidal assay-directed fractionation to isolate this compound .
化学反应分析
Types of Reactions: Fervenulin undergoes various chemical reactions, including complexation with C-nucleophiles and the formation of molecular complexes with aromatic compounds . It also interacts with benzene, naphthalene, and phenanthrene in carbon tetrachloride solutions to form molecular complexes .
Common Reagents and Conditions:
Complexation Reactions: Typically involve solvents like carbon tetrachloride and aromatic compounds such as benzene and naphthalene.
Alkylation Reactions: Utilize diethyl azodicarboxylate and triphenylphosphine as reagents.
Major Products: The major products formed from these reactions include various this compound homologs and molecular complexes with aromatic compounds .
相似化合物的比较
Isofervenulin: Similar in structure but undergoes different modes of alkaline hydrolysis compared to this compound.
Rheumycin: Another pyrimidotriazine antibiotic with comparable biological activities.
Uniqueness: this compound’s unique combination of broad-spectrum biological activities and potent nematicidal properties sets it apart from other similar compounds . Its ability to form stable molecular complexes with a variety of aromatic compounds further enhances its versatility in scientific research .
属性
IUPAC Name |
6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKVYSLIGQWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032309 | |
| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-57-8, 102646-55-9 | |
| Record name | 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fervenulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pulanomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102646559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fervenulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 483-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERVENULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LVQ80W0BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



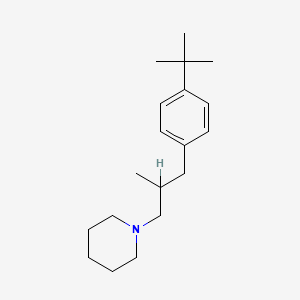


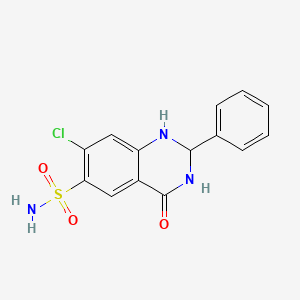
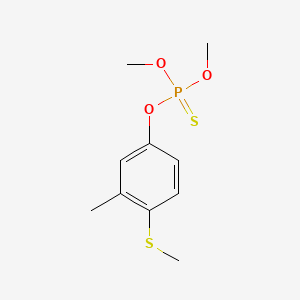
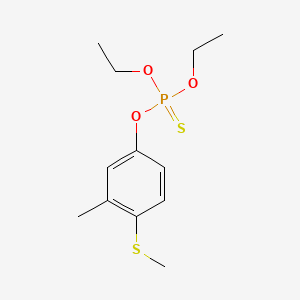
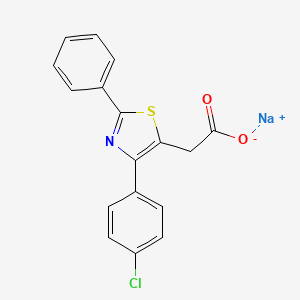
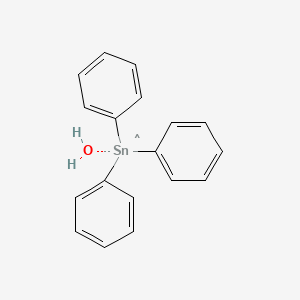
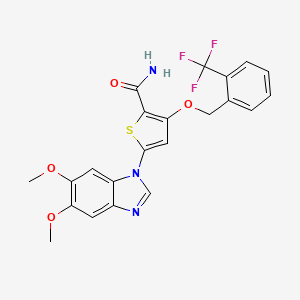

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
